molecular formula C7H5BBrF3O3 B1387624 2-Bromo-3-(trifluoromethoxy)phenylboronic acid CAS No. 1309980-96-8

2-Bromo-3-(trifluoromethoxy)phenylboronic acid

Cat. No.: B1387624
CAS No.: 1309980-96-8
M. Wt: 284.82 g/mol
InChI Key: RIXLLVIGWOPVSW-UHFFFAOYSA-N
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Description

2-Bromo-3-(trifluoromethoxy)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with bromine and trifluoromethoxy groups. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of 2-Bromo-3-(trifluoromethoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the SM cross-coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathway of the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this process .

Pharmacokinetics

It is generally stable, readily prepared, and environmentally benign , which may influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond through the SM cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity in the SM cross-coupling reaction can be affected by the presence of certain catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(trifluoromethoxy)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-Bromo-3-(trifluoromethoxy)benzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This involves the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are fine-tuned to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-(trifluoromethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

    Bases: Including potassium carbonate, sodium hydroxide, or potassium acetate.

    Solvents: Such as DMF, toluene, or ethanol.

Major Products:

    Biaryls: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Phenyl Derivatives: Formed through nucleophilic substitution of the bromine atom.

Comparison with Similar Compounds

  • 3-(Trifluoromethoxy)phenylboronic acid
  • 4-(Trifluoromethoxy)phenylboronic acid
  • 2-Bromo-5-(trifluoromethoxy)phenylboronic acid

Comparison: 2-Bromo-3-(trifluoromethoxy)phenylboronic acid is unique due to the presence of both bromine and trifluoromethoxy substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity in cross-coupling reactions compared to its analogs . The trifluoromethoxy group increases the electron-withdrawing capacity, while the bromine atom provides a site for further functionalization through substitution reactions.

Properties

IUPAC Name

[2-bromo-3-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BBrF3O3/c9-6-4(8(13)14)2-1-3-5(6)15-7(10,11)12/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXLLVIGWOPVSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OC(F)(F)F)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BBrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801213385
Record name Boronic acid, B-[2-bromo-3-(trifluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801213385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309980-96-8
Record name Boronic acid, B-[2-bromo-3-(trifluoromethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309980-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-bromo-3-(trifluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801213385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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